![molecular formula C15H12BrNO4S B14398158 2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid CAS No. 88061-58-9](/img/structure/B14398158.png)
2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a bromonaphthalene moiety linked to a carbothioyl group and two acetic acid groups through an azanediyl linkage. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by the introduction of a carbothioyl group. The azanediyl linkage is then formed through a nucleophilic substitution reaction, and the acetic acid groups are introduced via esterification or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted naphthalene derivatives.
科学的研究の応用
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can interact with aromatic systems, while the carbothioyl group can form covalent bonds with nucleophilic sites. The acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2,2’-[(2-(Carboxymethyl)amino)ethyl]azanediyl)diacetic acid
- Iminodiacetic acid
- Nitrilotriacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is unique due to the presence of the bromonaphthalene moiety and the carbothioyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science.
特性
CAS番号 |
88061-58-9 |
|---|---|
分子式 |
C15H12BrNO4S |
分子量 |
382.2 g/mol |
IUPAC名 |
2-[(5-bromonaphthalene-1-carbothioyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H12BrNO4S/c16-12-6-2-3-9-10(12)4-1-5-11(9)15(22)17(7-13(18)19)8-14(20)21/h1-6H,7-8H2,(H,18,19)(H,20,21) |
InChIキー |
KYRDHAYAEWZMBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


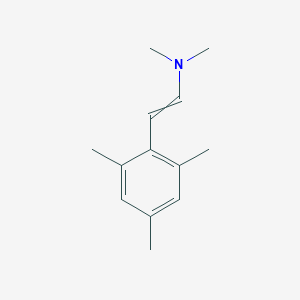
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
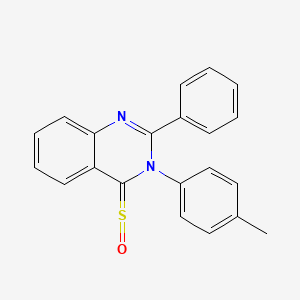
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
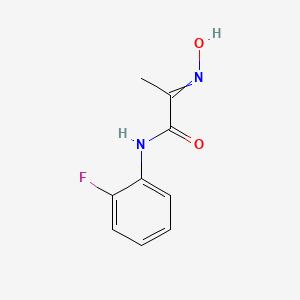
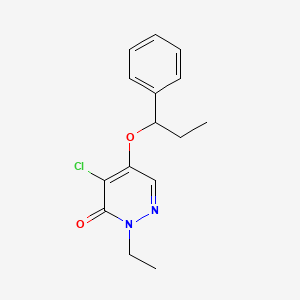
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)

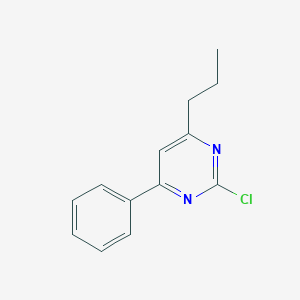
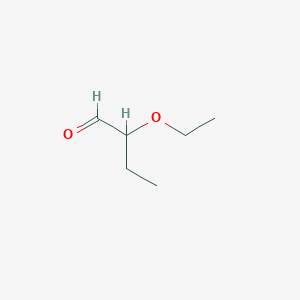

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
